

Azido-PEG12-alcohol CAS number and chemical information

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Azido-PEG12-alcohol

Cat. No.: B11828363

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An In-depth Technical Guide to Azido-PEG12-alcohol

For researchers, scientists, and professionals in drug development, **Azido-PEG12-alcohol** is a critical tool in the field of bioconjugation and targeted therapeutics. This technical guide provides comprehensive information on its chemical properties, applications, and detailed experimental protocols.

Chemical and Physical Properties

Azido-PEG12-alcohol is a heterobifunctional linker molecule featuring a terminal azide group and a hydroxyl group, connected by a 12-unit polyethylene glycol (PEG) spacer. This structure imparts unique characteristics crucial for its application in bioconjugation. The azide group serves as a reactive handle for "click chemistry," while the hydroxyl group can be further modified. The PEG spacer enhances solubility in aqueous media, reduces steric hindrance, and can improve the pharmacokinetic properties of the resulting conjugates.^[1]

It is important to note that several CAS (Chemical Abstracts Service) numbers are associated with **Azido-PEG12-alcohol** and its variations. The most commonly cited CAS number is 73342-16-2.^{[2][3]} Other reported CAS numbers include 1821464-55-4 and 1111239-69-0.^{[4][5]} Researchers should verify the specific product information with their supplier.

A summary of its key chemical and physical properties is presented below:

Property	Value	References
Molecular Formula	C ₂₄ H ₄₉ N ₃ O ₁₂	
Molecular Weight	~571.66 g/mol	
Appearance	Viscous liquid or white solid	
Purity	Typically >95%	
Solubility	Soluble in water, DMSO, DMF, and DCM	
Storage	Recommended at -20°C for long-term stability	

Core Applications in Research and Drug Development

The unique bifunctional nature of **Azido-PEG12-alcohol** makes it a versatile reagent in several advanced applications:

Click Chemistry

The azide moiety of **Azido-PEG12-alcohol** is a key component in azide-alkyne cycloaddition reactions, a cornerstone of "click chemistry." This reaction is highly efficient and specific, forming a stable triazole linkage under mild, aqueous conditions. It is widely used for:

- Bioconjugation: Attaching molecules to proteins, peptides, nucleic acids, and other biomolecules that have been modified to contain an alkyne group.
- Surface Modification: Functionalizing surfaces of materials for biological applications.
- Fluorescent Labeling: Conjugating fluorescent dyes for imaging and tracking studies.

There are two primary types of azide-alkyne click chemistry:

- Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction requires a copper catalyst, which can be toxic to living cells, making it more suitable for in

vitro applications.

- **Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):** This is a copper-free alternative that utilizes strained cyclooctynes (e.g., DBCO, BCN), making it ideal for applications in living systems.

PROTAC Synthesis

Azido-PEG12-alcohol is extensively used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG linker in **Azido-PEG12-alcohol** provides the necessary spacing and flexibility for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.

Experimental Protocols

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general guideline for the conjugation of an alkyne-containing molecule to **Azido-PEG12-alcohol** using a copper catalyst. Optimization may be required for specific applications.

Materials:

- **Azido-PEG12-alcohol**
- Alkyne-containing molecule of interest
- Copper(II) sulfate (CuSO_4) solution (e.g., 50 mM in water)
- Sodium ascorbate solution (e.g., 50 mM in water, freshly prepared)
- Copper ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)) solution (e.g., 10 mM in DMSO)
- Reaction buffer (e.g., PBS)

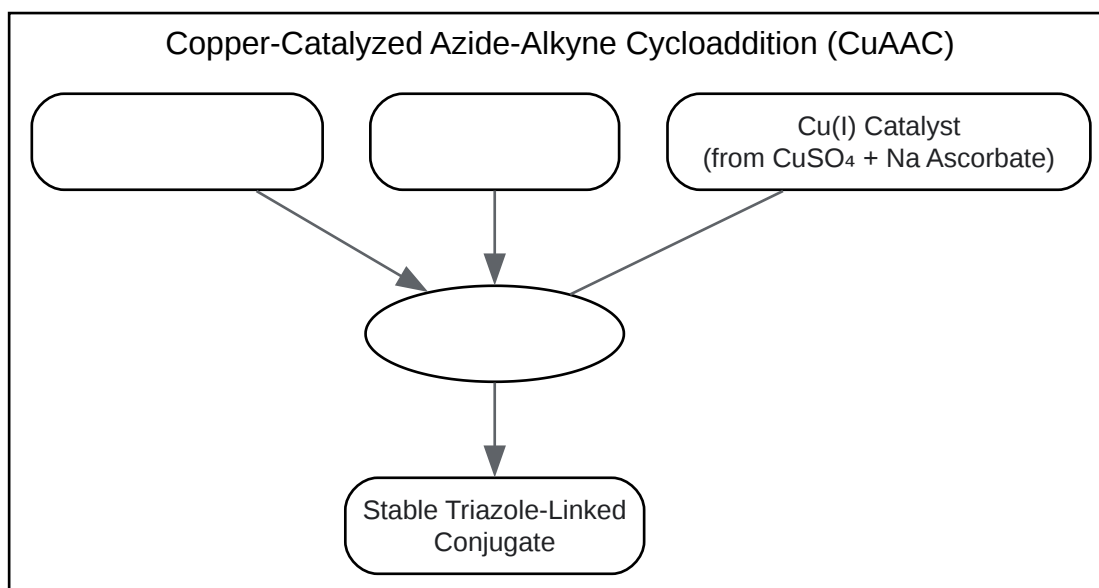
- Solvent for dissolving reactants (e.g., DMSO, water)

Procedure:

- Preparation of Reactants:
 - Dissolve **Azido-PEG12-alcohol** and the alkyne-containing molecule in a suitable solvent to the desired concentrations.
- Reaction Setup:
 - In a microcentrifuge tube, combine the alkyne-containing molecule and a molar excess (typically 1.5-5 equivalents) of **Azido-PEG12-alcohol** in the reaction buffer.
- Addition of Catalyst Components:
 - Add the copper ligand to the reaction mixture to a final concentration of 0.1 mM. Vortex gently to mix.
 - Add the CuSO₄ solution to a final concentration of 1 mM. Vortex gently.
 - Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1 mM. Vortex gently to mix.
- Incubation:
 - Incubate the reaction at room temperature for 1-4 hours, protected from light. Reaction times may vary depending on the specific reactants.
- Quenching (Optional):
 - The reaction can be quenched by adding a chelating agent like EDTA or by proceeding directly to purification.
- Purification:
 - Purify the resulting conjugate using appropriate methods such as dialysis, size exclusion chromatography, or HPLC to remove unreacted reagents and catalyst.

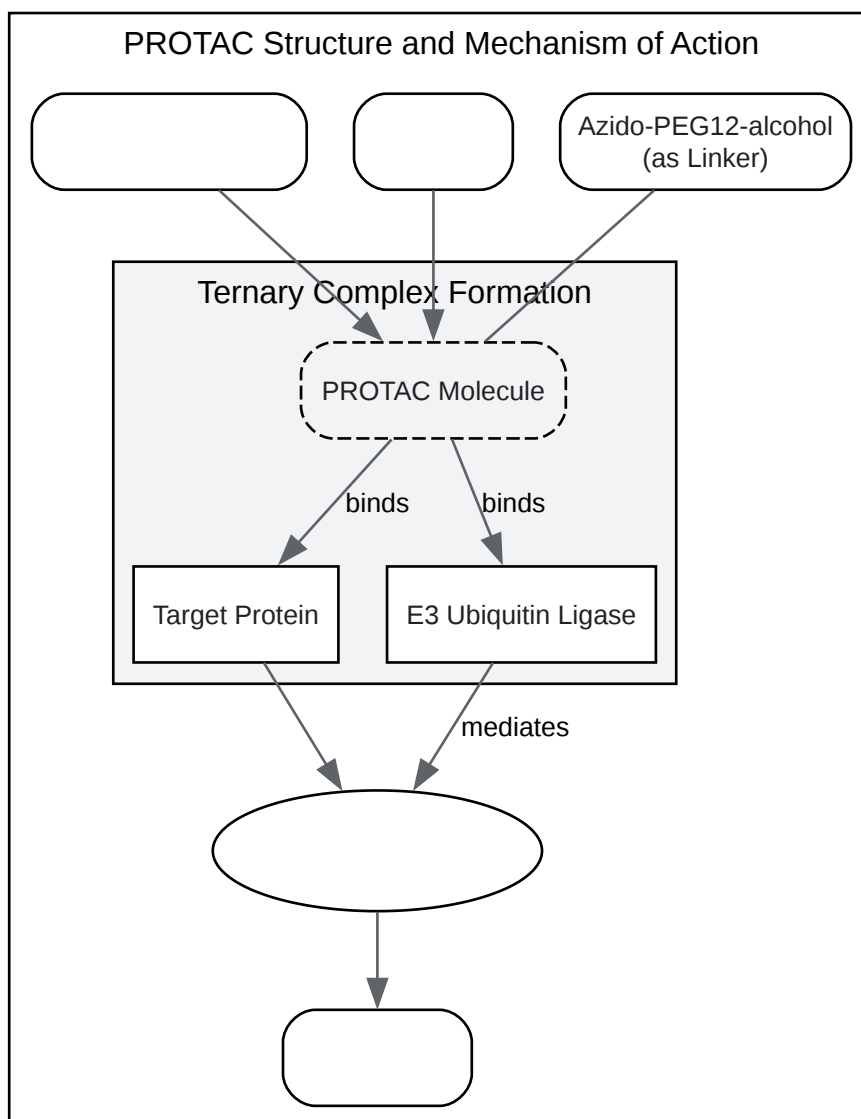
Visualizing Workflows and Pathways

To better illustrate the utility of **Azido-PEG12-alcohol**, the following diagrams depict key processes.



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Workflow for CuAAC using **Azido-PEG12-alcohol**.



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Role of **Azido-PEG12-alcohol** as a linker in PROTACs.

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- To cite this document: BenchChem. [Azido-PEG12-alcohol CAS number and chemical information]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11828363#azido-peg12-alcohol-cas-number-and-chemical-information]

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